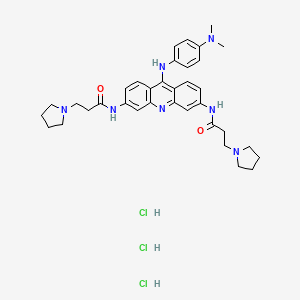

Braco-19 trihydrochloride

Description

Propriétés

IUPAC Name |

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAPNWJRLLDPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46Cl3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Braco-19 Trihydrochloride: A Technical Guide to its Mechanism of Action in Telomere Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 trihydrochloride is a synthetic acridine (B1665455) derivative that has emerged as a potent inhibitor of telomerase, a critical enzyme for telomere maintenance and cellular immortalization in the vast majority of cancers. This document provides a comprehensive technical overview of the mechanism of action of Braco-19, focusing on its role as a G-quadruplex stabilizing agent and its downstream cellular consequences. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of Braco-19 is its ability to bind to and stabilize G-quadruplex structures within the 3' single-stranded overhang of telomeric DNA.[1][2] G-quadruplexes are non-canonical secondary DNA structures formed in guanine-rich sequences, such as the TTAGGG repeats found at human telomeres. By stabilizing these structures, Braco-19 effectively obstructs the access of the telomerase enzyme to its substrate, the telomeric DNA.[3][4] This steric hindrance prevents telomerase from carrying out its canonical function of elongating the telomeres.[3][4]

The binding of Braco-19 to G-quadruplex DNA is a critical step in its anti-telomerase activity. Molecular dynamics simulations have provided insights into the energetics of this interaction, revealing favorable binding energies.[3]

Visualization of the Core Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Braco-19: A Technical Guide to G-quadruplex Stabilization and Telomerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomeres, the protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. In most normal somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence or apoptosis. However, in approximately 85-90% of cancer cells, the enzyme telomerase is reactivated, enabling the synthesis of telomeric DNA repeats and thereby sustaining limitless proliferation. This makes telomerase a prime target for anticancer therapies.

The human telomeric DNA consists of tandem repeats of the sequence TTAGGG, which can fold into non-canonical secondary structures known as G-quadruplexes (G4s). These structures, formed in guanine-rich regions, are stabilized by the stacking of G-quartets, which are square planar arrangements of four guanine (B1146940) bases. The formation and stabilization of G-quadruplexes at the 3' single-stranded overhang of telomeres can inhibit telomerase activity, as the enzyme cannot extend this structured DNA.

Braco-19 (9-[4-(N,N-dimethylamino)phenylamino]-3,6-bis(3-pyrrolodinopropionamido)acridine) is a synthetic 3,6,9-trisubstituted acridine (B1665455) derivative designed to bind to and stabilize telomeric G-quadruplexes.[1] Its ability to inhibit telomerase and disrupt telomere maintenance makes it a significant compound in the development of G-quadruplex-targeted cancer therapies.[2][3][4][5] This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols related to Braco-19's function.

Core Mechanism: G-Quadruplex Stabilization and Telomerase Inhibition

Braco-19 exerts its anticancer effects primarily by targeting the telomeric G-quadruplex DNA.[6] The planar acridine core of the molecule intercalates between or stacks onto the terminal G-quartets of the G-quadruplex structure.[1][7] The positively charged side chains of Braco-19 interact with the phosphate (B84403) backbone and grooves of the DNA, further enhancing the stability of the complex.[1] Molecular dynamics simulations suggest that Braco-19's binding to the parallel scaffold of the G-quadruplex is the most energetically favorable.[8]

This ligand-induced stabilization of the G-quadruplex structure at the 3' overhang of telomeres physically obstructs the telomerase enzyme, preventing it from binding and catalyzing the addition of telomeric repeats.[3][4][5] The consequences of this inhibition are multifaceted and lead to significant cellular stress in cancer cells.

Downstream Cellular Effects:

-

Telomere Uncapping and T-loop Disassembly: The stabilization of G-quadruplexes by Braco-19 leads to the displacement of key telomere-binding proteins, such as TRF2 and POT1.[2] This disrupts the protective T-loop structure, exposing the chromosome ends.[2][6]

-

DNA Damage Response: The uncapped telomeres are recognized by the cell as DNA double-strand breaks, triggering a robust DNA damage response (DDR).[2][6] This is characterized by the formation of telomere-dysfunction induced foci (TIFs) and the activation of DDR proteins like γ-H2AX and 53BP1.[2]

-

Telomerase Displacement: Treatment with Braco-19 has been shown to cause the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it may be targeted for degradation.[2][3][5]

-

Cell Cycle Arrest, Apoptosis, and Senescence: The culmination of telomere dysfunction and DNA damage response activates signaling pathways involving p53 and p21, leading to cell cycle arrest, apoptosis, and cellular senescence in cancer cells.[2][6] Notably, Braco-19 shows selectivity for cancer cells, with normal primary astrocytes being largely unaffected.[2][6]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of Braco-19 from various studies.

Table 1: In Vitro Cytotoxicity of Braco-19

| Cell Line | Tissue Type | IC50 (µM) | Exposure Time | Reference |

| U87 | Human Glioblastoma | 1.45 | 72 hours | [2] |

| U251 | Human Glioblastoma | 1.55 | 72 hours | [2] |

| SHG-44 | Human Glioblastoma | 2.5 | 72 hours | [2] |

| C6 | Rat Glioma | 27.8 | 72 hours | [2] |

| UXF1138L | Human Uterine Carcinoma | 2.5 | 5 days | [5] |

| MCF7 | Human Breast Cancer | 2.5 | Not Specified | [1] |

| A549 | Human Lung Cancer | 2.4 | Not Specified | [1] |

| DU145 | Human Prostate Cancer | 2.3 | Not Specified | [1] |

| HT-29 | Human Colon Cancer | 2.7 | Not Specified | [1] |

Table 2: Telomerase Inhibition by Braco-19

| Assay Type | Cell Line / System | IC50 or Effective Concentration | Reference |

| TRAP Assay | U87 & U251 Cells | Almost complete inhibition at 5µM | [2] |

| TRAP-LIG Assay | In vitro | EC50 = 6.3 µM | [9] |

| TRAP Assay | A-549 Cell Lysates | 0.5 - 1 µM | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

1. Cell Lysis and Protein Extraction:

-

Harvest exponentially growing cells.

-

Lyse the cells for 30 minutes on ice in a CHAPS-based buffer (e.g., 0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol).[2]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Telomerase Extension Reaction:

-

Prepare a reaction mixture containing the cell extract (e.g., 500 ng of protein), a telomerase substrate primer (TS primer), and dNTPs.[2][11]

-

Incubate the mixture at 22-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.[12]

3. PCR Amplification:

-

Inactivate the telomerase by heating the reaction to 95°C for 5 minutes.[12]

-

Amplify the telomerase extension products via PCR using a forward primer (TS) and a reverse primer (ACX).[12] An internal standard is often included for quantification.[10]

-

Typical PCR cycling conditions are: 24-30 cycles of 95°C for 30s, 52°C for 30s, and 72°C for 30s.[12]

4. Detection and Quantification:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel (e.g., 10-12%).[12]

-

Visualize the characteristic DNA ladder (typically 6-bp increments) using a fluorescent dye or autoradiography.

-

Quantify telomerase activity by comparing the intensity of the sample lanes to a control and normalizing to the internal standard.[2][11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the topology of G-quadruplex structures and observe changes upon ligand binding.[13]

1. Sample Preparation:

-

Prepare the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence Tel22) at a specific concentration (e.g., 2 µM) in a buffer containing a stabilizing cation (typically K+ or Na+).[13][14]

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.[14]

-

For binding studies, titrate increasing concentrations of Braco-19 into the folded oligonucleotide solution.

2. Data Acquisition:

-

Record CD spectra at a controlled temperature (e.g., 20°C) over a wavelength range of 230-340 nm.[14]

-

Typical parameters include a 100 nm/min scan rate, 0.5s response time, and 1 nm bandwidth.[14]

-

The characteristic CD spectrum indicates the G-quadruplex topology: a positive peak around 264 nm suggests a parallel structure, while a positive peak around 295 nm is indicative of an antiparallel or hybrid structure.[15]

3. Data Analysis:

-

Analyze the changes in the CD signal upon ligand binding to determine effects on G-quadruplex conformation.[13]

-

CD melting experiments can also be performed by monitoring the change in CD signal at a fixed wavelength while increasing the temperature to determine the melting temperature (Tm) and assess the thermal stabilization induced by the ligand.[14]

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stability of G-quadruplexes and quantify the stabilization induced by a ligand.[16]

1. Oligonucleotide Design and Preparation:

-

Synthesize a G-quadruplex-forming oligonucleotide dual-labeled with a FRET pair of fluorophores, such as FAM (donor) and TAMRA (acceptor), at the 5' and 3' ends, respectively.[16]

-

In the folded G-quadruplex state, the ends are in proximity, leading to high FRET (low donor emission, high acceptor emission). Upon unfolding (melting), the ends move apart, resulting in low FRET (high donor emission, low acceptor emission).

-

Prepare the labeled oligonucleotide in a suitable buffer with or without the ligand (e.g., Braco-19).

2. FRET Melting Experiment:

-

Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.

-

Monitor the fluorescence of the donor fluorophore while gradually increasing the temperature (e.g., from 20°C to 95°C at a rate of 1°C/min).

3. Data Analysis:

-

Plot the normalized donor fluorescence against temperature. The resulting curve will show a sigmoidal transition.

-

The melting temperature (Tm) is determined from the midpoint of this transition, representing the temperature at which 50% of the G-quadruplexes are unfolded.

-

The change in melting temperature (ΔTm) in the presence of Braco-19 provides a quantitative measure of the ligand's ability to stabilize the G-quadruplex structure.[16]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with Braco-19.

Caption: Signaling pathway of Braco-19 action in cancer cells.

Caption: Experimental workflow of the TRAP assay.

Caption: Logical flow from G-quadruplex stabilization to cellular effects.

Conclusion

Braco-19 is a potent and specific ligand that effectively stabilizes telomeric G-quadruplex DNA structures. This stabilization directly inhibits the catalytic activity of telomerase and disrupts the protective architecture of telomeres. The resulting telomere dysfunction triggers a cascade of cellular events, including a DNA damage response, cell cycle arrest, and ultimately, cell death, demonstrating selectivity for cancer cells. The comprehensive data and established experimental protocols underscore the value of Braco-19 as a tool for studying telomere biology and as a lead compound for the development of novel G-quadruplex-targeted anticancer therapies.[2][6] Further optimization to improve properties like membrane permeability will be crucial for its potential clinical application.[17]

References

- 1. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. oncotarget.com [oncotarget.com]

- 7. mdpi.com [mdpi.com]

- 8. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. telomer.com.tr [telomer.com.tr]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Braco-19 Trihydrochloride: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 is a potent, synthetically derived 3,6,9-trisubstituted acridine (B1665455) that has garnered significant interest as a telomerase inhibitor and a G-quadruplex stabilizing agent. Its ability to interact with and stabilize these non-canonical DNA structures at the telomeric ends of chromosomes makes it a compelling candidate for anticancer therapies. This technical guide provides a comprehensive overview of the chemical properties of Braco-19 trihydrochloride, a detailed, step-by-step synthesis protocol, and a visualization of its mechanism of action. All quantitative data are presented in a clear tabular format, and key processes are illustrated with diagrams to facilitate understanding.

Chemical Properties of this compound

This compound is a complex organic molecule with a distinct chemical profile that underpins its biological activity. A summary of its key chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Systematic Name | N,N′-[9-[[4-(Dimethylamino)phenyl]amino]-3,6-acridinediyl]bis(3-(pyrrolidin-1-yl)propanamide) trihydrochloride | [1][2] |

| Molecular Formula | C₃₅H₄₃N₇O₂·3HCl | [2][3] |

| Molecular Weight | 703.14 g/mol | [2][3] |

| CAS Number | 1177798-88-7 (for trihydrochloride); 351351-75-2 (for free base) | [2][3] |

| Appearance | Crystalline solid | |

| Purity | ≥94% (by HPLC) | [2] |

| Solubility | Soluble in DMSO (13 mg/mL) | [4] |

| Storage | Store at -20°C | [2][3] |

Synthesis of this compound

The synthesis of Braco-19, a 3,6,9-trisubstituted acridine, is a multi-step process that involves the construction of the core acridine scaffold followed by the introduction of the various substituents. The following protocol is based on established methods for the synthesis of this class of compounds.[5][6]

Overall Synthesis Workflow

The synthesis can be logically divided into the formation of the acridone (B373769) intermediate, chlorination, and subsequent nucleophilic substitutions to introduce the side chains.

Detailed Experimental Protocols

Step 1: Synthesis of 3,6-Dinitro-9(10H)-acridone

-

To a solution of 2-chloro-5-nitrobenzoic acid and 4-nitroaniline (B120555) in a suitable solvent (e.g., nitrobenzene), add a catalytic amount of copper powder and potassium carbonate.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a solution of sodium hydroxide (B78521).

-

Filter the precipitate, wash with water and ethanol (B145695), and dry to obtain the intermediate 2-(4-nitroanilino)-5-nitrobenzoic acid.

-

Heat the intermediate in concentrated sulfuric acid to effect cyclization.

-

Cool the mixture and pour it onto ice.

-

Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to yield 3,6-dinitro-9(10H)-acridone.

Step 2: Synthesis of 3,6-Diamino-9(10H)-acridone

-

Suspend 3,6-dinitro-9(10H)-acridone in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise while stirring.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

-

Filter the precipitate, wash with water, and dry to obtain 3,6-diamino-9(10H)-acridone.

Step 3: Synthesis of 3,6-Diamino-9-chloroacridine

-

Reflux a suspension of 3,6-diamino-9(10H)-acridone in an excess of phosphorus oxychloride for a few hours.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and ammonia (B1221849) solution.

-

Filter the resulting solid, wash with water, and dry to yield 3,6-diamino-9-chloroacridine.

Step 4: Synthesis of 3,6-bis(3-(pyrrolidin-1-yl)propanamido)-9-chloroacridine

-

To a solution of 3,6-diamino-9-chloroacridine in a suitable solvent (e.g., dry pyridine), add 3-(pyrrolidin-1-yl)propanoyl chloride. This acid chloride is prepared separately by reacting 3-(pyrrolidin-1-yl)propanoic acid with thionyl chloride.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture into ice water and collect the precipitate by filtration.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 5: Synthesis of Braco-19 (Free Base)

-

Dissolve 3,6-bis(3-(pyrrolidin-1-yl)propanamido)-9-chloroacridine and N,N-dimethyl-p-phenylenediamine in a suitable solvent (e.g., phenol (B47542) or a high-boiling alcohol).

-

Heat the mixture under an inert atmosphere for several hours.

-

Cool the reaction mixture and add an aqueous solution of sodium hydroxide to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography to obtain Braco-19 free base.

Step 6: Formation of this compound

-

Dissolve the purified Braco-19 free base in a suitable solvent such as ethanol or methanol.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The trihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Mechanism of Action: G-Quadruplex Stabilization

Braco-19 exerts its biological effects primarily through the stabilization of G-quadruplex structures in telomeric DNA.[1][7] Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into these four-stranded structures. The enzyme telomerase is responsible for maintaining telomere length, and its activity is crucial for the immortalization of cancer cells.

By binding to and stabilizing the G-quadruplex, Braco-19 effectively "locks" the telomere end in a conformation that is inaccessible to telomerase.[6] This inhibition of telomerase leads to progressive telomere shortening with each cell division. Critically short telomeres trigger a DNA damage response, leading to cellular senescence or apoptosis.[7]

Conclusion

This compound is a well-characterized G-quadruplex stabilizing agent with significant potential in the field of oncology. Its defined chemical properties and established synthetic route, as detailed in this guide, provide a solid foundation for further research and development. The mechanism of action, centered on the inhibition of telomerase through the stabilization of telomeric G-quadruplexes, offers a targeted approach to inducing cancer cell death. This technical guide serves as a valuable resource for professionals in the field, enabling a deeper understanding and facilitating the continued exploration of Braco-19 and related compounds as therapeutic agents.

References

- 1. A G-quadruplex-interactive potent small-molecule inhibitor of telomerase exhibiting in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates | MDPI [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. 3,6-Diamino-9(10H)-acridone | 42832-87-1 | FD21475 [biosynth.com]

- 7. Telomerase downregulation induced by the G-quadruplex ligand 12459 in A549 cells is mediated by hTERT RNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Braco-19: A G-Quadruplex Ligand Targeting Telomeric Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, G-quadruplexes (G4s) have emerged as promising molecular targets. These non-canonical secondary structures, formed in guanine-rich nucleic acid sequences, are particularly prevalent in telomeric regions and oncogene promoters. Their stabilization can disrupt critical cellular processes in cancer cells, such as telomere maintenance and oncogene expression, leading to cell cycle arrest and apoptosis. Braco-19, a synthetically developed 3,6,9-trisubstituted acridine (B1665455) derivative, stands out as a potent G4 ligand designed to selectively bind and stabilize these structures. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of Braco-19, offering valuable insights for researchers in oncology and drug development.

Discovery and Rational Design

Braco-19 was conceived through a rational drug design approach, leveraging computational modeling to create a molecule with high affinity for the G-quadruplex structures found in human telomeres. The core of Braco-19 is a planar acridine scaffold, which allows for efficient stacking interactions with the G-tetrads of the G-quadruplex. The strategic placement of three cationic side chains at the 3, 6, and 9 positions of the acridine ring enhances the binding affinity and specificity for the negatively charged phosphate (B84403) backbone of the DNA. This design was intended to promote the formation and stabilization of G-quadruplexes at the 3' single-stranded overhang of telomeres, thereby inhibiting the activity of telomerase, an enzyme crucial for maintaining telomere length in the vast majority of cancer cells.

Quantitative Data on Braco-19 Activity

The following tables summarize the key quantitative data from various studies on Braco-19, providing a comparative look at its efficacy in different contexts.

Table 1: In Vitro Cytotoxicity of Braco-19 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 1.45 | [1] |

| U251 | Glioblastoma | 1.55 | [1] |

| SHG-44 | Glioma | 2.5 | [1] |

| UXF1138L | Uterine Carcinoma | 2.5 | [2][3] |

| C6 (Rat) | Glioma | 27.8 | [1] |

Table 2: Binding Characteristics of Braco-19 to G-Quadruplex DNA

| G4 Topology | Method | Binding Affinity/Energy | Reference |

| Parallel | Molecular Dynamics (MM-GBSA) | -62.3 ± 4.5 kcal/mol (Top Stacking) | [4] |

| Antiparallel | Molecular Dynamics (MM-GBSA) | -53.9 ± 5.8 kcal/mol (Bottom Binding) | [4] |

| Hybrid | Molecular Dynamics (MM-GBSA) | -40.5 ± 5.4 kcal/mol (Top Binding) | [4] |

| Duplex DNA | Molecular Dynamics (MM-GBSA) | -61.7 ± 8.0 kcal/mol (Groove Binding) | [4] |

Table 3: G-Quadruplex Stabilization by Braco-19

| G4-forming Sequence | Method | ΔTm (°C) at 1 µM Braco-19 | Reference |

| AT11-L2 | Circular Dichroism | >30.0 (at 2 molar equivalents) | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines for the key experimental protocols used in the characterization of Braco-19.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures by measuring the change in melting temperature (Tm).

-

Oligonucleotide Preparation: A G-quadruplex forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini.

-

Annealing: The labeled oligonucleotide is annealed in a buffer containing a cation (typically K+) to facilitate G-quadruplex formation. This is achieved by heating the solution to 95°C for 5 minutes followed by slow cooling to room temperature.

-

Ligand Incubation: The annealed oligonucleotide is incubated with varying concentrations of Braco-19. A control sample without the ligand is also prepared.

-

Melting Curve Analysis: The fluorescence of the samples is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence (high FRET). As the structure unfolds with increasing temperature, the distance between the donor and quencher increases, leading to an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. The change in Tm (ΔTm) in the presence of Braco-19 compared to the control is a measure of the ligand's stabilizing effect.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between a ligand and its target.

-

Sensor Chip Preparation: A sensor chip (e.g., dextran-functionalized) is activated for the immobilization of the G-quadruplex DNA.

-

Ligand Immobilization: The G-quadruplex forming oligonucleotide is covalently coupled to the sensor chip surface.

-

Analyte Injection: Solutions of Braco-19 at various concentrations are flowed over the sensor chip surface.

-

Signal Detection: The binding of Braco-19 to the immobilized G-quadruplex DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon, providing a measure of the binding affinity.

Telomere Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method for measuring telomerase activity.

-

Cell Lysate Preparation: Protein extracts containing telomerase are prepared from cancer cells.

-

Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (TTAGGG). This reaction is performed in the presence and absence of Braco-19.

-

PCR Amplification: The telomerase extension products are then amplified by PCR.

-

Detection: The PCR products are separated by gel electrophoresis and visualized.

-

Quantification: The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample. A decrease in the intensity of the ladder in the presence of Braco-19 indicates inhibition of telomerase activity. A modified version, the TRAP-G4 assay, can be used to specifically detect inhibition by G-quadruplex ligands.[6][7]

Signaling Pathways and Cellular Effects of Braco-19

Braco-19 exerts its anticancer effects through a multi-faceted mechanism that begins with the stabilization of G-quadruplexes at telomeres. This initial event triggers a cascade of cellular responses, ultimately leading to cell death.

Telomere Uncapping and DNA Damage Response

Stabilization of the G-quadruplex structure at the 3' telomeric overhang by Braco-19 physically obstructs the binding of telomerase, thus inhibiting its catalytic function.[8][9] More immediately, this stabilization leads to the displacement of key telomere-capping proteins, such as POT1 and TRF2.[1][10] This "uncapping" of the telomere exposes the chromosome end, which is then recognized by the cell as a DNA double-strand break. This triggers a robust DNA damage response (DDR), characterized by the recruitment of repair proteins like γ-H2AX and 53BP1 to the telomeres, forming telomere dysfunction-induced foci (TIFs).[1][11]

Cell Cycle Arrest, Senescence, and Apoptosis

The persistent DNA damage signal originating from the uncapped telomeres activates downstream signaling pathways, primarily mediated by p53 and p21.[1][8] This leads to the induction of cell cycle arrest, providing the cell with time to repair the perceived damage.[1] However, due to the persistent nature of the telomere dysfunction induced by Braco-19, the cells are often pushed into a state of premature senescence or undergo apoptosis (programmed cell death).[1][8][9] The induction of senescence is a long-term effect observed after prolonged exposure to Braco-19, while apoptosis can be a more acute response.

Experimental Workflow for Characterization

The initial characterization of a G4 ligand like Braco-19 follows a logical progression of experiments to establish its biochemical and cellular activities.

Conclusion

Braco-19 represents a significant advancement in the field of G-quadruplex-targeting therapeutics. Its rational design has yielded a potent molecule that effectively stabilizes telomeric G-quadruplexes, leading to telomerase inhibition, telomere uncapping, and the induction of a DNA damage response that ultimately results in cancer cell-specific senescence and apoptosis.[1][8] The detailed characterization of Braco-19 has not only validated G-quadruplexes as a viable therapeutic target but has also provided a valuable chemical probe for further elucidating the complex biology of telomeres. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, will undoubtedly facilitate the development of the next generation of G4 ligands with enhanced selectivity and clinical potential.

References

- 1. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Detection of telomerase inhibitors based on g-quadruplex ligands by a modified telomeric repeat amplification protocol assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Braco-19 Trihydrochloride: A G-Quadruplex Stabilizer Inducing hTERT Inhibition and Cellular Senescence

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Braco-19 trihydrochloride is a potent synthetic small molecule designed to stabilize G-quadruplex (G4) structures, particularly within the telomeric regions of DNA. This targeted stabilization interferes with the catalytic activity and capping function of telomerase, the enzyme responsible for maintaining telomere length. The inhibition of telomerase, specifically the human telomerase reverse transcriptase (hTERT) subunit, triggers a cascade of cellular events, including telomere dysfunction, a DNA damage response, cell cycle arrest, and ultimately, cellular senescence or apoptosis. This technical guide provides a comprehensive overview of the effects of Braco-19 on hTERT expression and cellular senescence, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from key studies.

Introduction

Telomerase is a ribonucleoprotein that is active in the vast majority of cancer cells, playing a crucial role in their immortalization by maintaining telomere length.[1] The catalytic subunit, hTERT, is a prime target for anticancer therapies.[1] One promising strategy involves the stabilization of G-quadruplex structures, which are non-canonical secondary DNA structures formed in guanine-rich sequences, such as those found at the 3' overhang of telomeres.[1] Braco-19, a 3,6,9-trisubstituted acridine, is a well-characterized G-quadruplex ligand that has demonstrated significant antitumor activity by targeting telomeres and telomerase function.[1][2] This document will delve into the molecular effects of Braco-19, with a specific focus on its impact on hTERT expression and the induction of cellular senescence.

Mechanism of Action

Braco-19 exerts its biological effects primarily through the stabilization of telomeric G-quadruplex DNA structures.[3] This action leads to two main consequences for telomerase:

-

Inhibition of Catalytic Activity: The stabilized G-quadruplex at the 3' telomeric overhang physically obstructs the binding of telomerase, preventing it from adding telomeric repeats.[1][4]

-

Disruption of Capping Function: Braco-19's interaction with the telomere can displace hTERT from its protective capping role, exposing the chromosome end.[4]

This disruption of telomere integrity triggers a DNA damage response (DDR), leading to the activation of signaling pathways that culminate in cell cycle arrest and senescence or apoptosis.[5][6]

Effects on hTERT Expression and Localization

Treatment of cancer cells with Braco-19 leads to a significant reduction in nuclear hTERT expression.[4][7] Studies have shown that Braco-19 can induce the translocation of hTERT from the nucleus to the cytoplasm.[2] This displacement is thought to be a consequence of G-quadruplex stabilization at the telomere, which effectively displaces the telomerase complex.[4] Furthermore, cytoplasmic hTERT has been observed to colocalize with ubiquitin, suggesting that it is targeted for proteasomal degradation following its displacement from the nucleus.[1] This leads to a substantial decrease in the overall cellular levels of functional hTERT.

Induction of Cellular Senescence

The telomere dysfunction induced by Braco-19 is a potent trigger for cellular senescence.[4][5] Key events in this process include:

-

Telomere Shortening and Uncapping: Chronic exposure to non-cytotoxic concentrations of Braco-19 can lead to progressive telomere shortening.[1] More acutely, Braco-19 induces a state of "telomere uncapping," where the protective shelterin complex is disrupted, and the telomere end is recognized as a DNA double-strand break.[2][6]

-

DNA Damage Response (DDR): The uncapped telomeres activate the DDR pathway, leading to the formation of telomere dysfunction-induced foci (TIFs).[2] This is characterized by the colocalization of DDR proteins, such as γ-H2AX and 53BP1, with telomeric proteins like TRF1.[2][8]

-

p53/p21-Mediated Cell Cycle Arrest: The DDR signals activate the p53 tumor suppressor protein, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[5][6] This leads to a G0/G1 phase cell cycle arrest, a hallmark of cellular senescence.[2]

-

Senescence-Associated β-Galactosidase (SA-β-gal) Activity: Cells driven into senescence by Braco-19 exhibit increased activity of SA-β-gal, a widely used biomarker for senescent cells.[7]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of Braco-19.

Table 1: Cytotoxicity of Braco-19 in Human Glioblastoma Cell Lines [2][9]

| Cell Line | IC50 (µM) after 72h treatment |

| U87 | 1.45 |

| U251 | 1.55 |

| SHG-44 | 2.5 |

Table 2: Telomerase Inhibition by Braco-19 in Glioblastoma Cell Lines [2][9]

| Cell Line | Braco-19 Concentration (µM) | Telomerase Activity (% of Control) |

| U87 | 1 | ~50% |

| 2.5 | ~20% | |

| 5 | ~5% | |

| U251 | 1 | ~60% |

| 2.5 | ~30% | |

| 5 | ~10% |

Table 3: Induction of Telomere Dysfunction-Induced Foci (TIFs) by Braco-19 [2]

| Cell Line | Treatment | % of TIF-positive cells |

| U87 | Control | <10% |

| Braco-19 (2 µM, 72h) | ~65% |

Experimental Protocols

Telomere Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure telomerase activity.

-

Cell Lysis: Exponentially growing cells are lysed in a CHAPS-based buffer (0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol) on ice for 30 minutes.[2]

-

Telomerase Extension: A reaction mix is prepared containing the cell lysate, a telomerase substrate primer, and dNTPs. The mixture is incubated to allow telomerase to add telomeric repeats to the substrate.

-

PCR Amplification: The extension products are then amplified by PCR using specific primers.[10]

-

Detection: The amplified products are resolved on a polyacrylamide gel and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.[10] An internal standard is often included to control for PCR efficiency.[2]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay identifies senescent cells.

-

Cell Fixation: Cells are washed with PBS and fixed for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[11]

-

Staining: After washing with PBS, the cells are incubated overnight at 37°C in a staining solution containing X-gal (1 mg/ml), potassium ferrocyanide (5 mM), potassium ferricyanide (B76249) (5 mM), and other salts, buffered to pH 6.0.[11][12]

-

Visualization: Senescent cells develop a blue color due to the enzymatic activity of β-galactosidase at this suboptimal pH. The stained cells are then visualized under a microscope.[12]

Immunofluorescence for TIFs

This method is used to visualize the colocalization of DNA damage response proteins at telomeres.

-

Cell Preparation: Cells grown on coverslips are treated with Braco-19, then fixed and permeabilized.

-

Antibody Incubation: Cells are incubated with primary antibodies against a telomeric protein (e.g., TRF1) and a DDR protein (e.g., γ-H2AX or 53BP1).[2]

-

Secondary Antibody and DAPI Staining: Fluorescently labeled secondary antibodies are used to detect the primary antibodies. The nuclei are counterstained with DAPI.[2]

-

Microscopy: The coverslips are mounted and imaged using a confocal microscope to determine the extent of colocalization between the telomeric and DDR proteins.[2]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.[13]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI), a DNA intercalating agent, and RNase A to eliminate RNA staining.[13]

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with the action of Braco-19.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. Telomerase inhibition in malignant gliomas: a systematic review | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. telomer.com.tr [telomer.com.tr]

- 11. buckinstitute.org [buckinstitute.org]

- 12. telomer.com.tr [telomer.com.tr]

- 13. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide to the Biopharmaceutical Properties of Braco-19 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Braco-19 trihydrochloride is a potent G-quadruplex (GQ) stabilizing ligand and telomerase inhibitor that has garnered significant interest as a potential therapeutic agent, particularly in oncology and virology. This technical guide provides a comprehensive overview of the biopharmaceutical properties of Braco-19, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Braco-19 exerts its biological effects by stabilizing G-quadruplex structures in telomeric DNA and other genomic regions, leading to the inhibition of telomerase activity, telomere dysfunction, induction of a DNA damage response, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[1][2][3] It has also demonstrated antiviral activity against human adenovirus (HAdV) and HIV-1 by targeting viral G-quadruplexes.[1][4][5] Despite its promising biological activity, the clinical development of Braco-19 has been hampered by its poor membrane permeability.[6][7] This document aims to serve as a detailed resource for researchers engaged in the study and development of G-quadruplex-targeted therapies.

Physicochemical and Biopharmaceutical Properties

This compound is a trisubstituted acridine (B1665455) derivative with good aqueous solubility but limited permeability across biological membranes, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug substance.[7]

| Property | Value | Reference |

| Chemical Name | 9-[4-(N,N-dimethylamino)phenylamino]-3,6-bis(3-pyrrolidinopropionamido)acridine trihydrochloride | [6] |

| Solubility | ≥ 2 mg/mL in water and physiological buffers (pH ≤ 7.4) | [6][7] |

| Protein Binding | 38% to human serum albumin | [6][7] |

| Membrane Lipid Interaction | No significant interaction observed | [6][7] |

| Permeability (Papp) | 0.25 x 10⁻⁷ to 0.98 x 10⁻⁷ cm/s (secretory direction) | [6][7] |

Mechanism of Action

Braco-19's primary mechanism of action involves the stabilization of G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in telomeres and promoter regions of various oncogenes.

Telomere Targeting and Telomerase Inhibition

By binding to and stabilizing G-quadruplexes at the 3' overhang of telomeric DNA, Braco-19 inhibits the catalytic activity of telomerase, the enzyme responsible for maintaining telomere length.[1][3][8] This leads to progressive telomere shortening with each cell division.[8] Furthermore, Braco-19 disrupts the protective "cap" of the telomere, known as the T-loop, leading to telomere uncapping.[2] This uncapping exposes the chromosome ends, which are recognized as DNA double-strand breaks, triggering a DNA damage response (DDR).[2][3][9] The DDR, in turn, activates downstream signaling pathways, including the p53/p21 axis, resulting in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis or cellular senescence.[2][3] A notable effect of Braco-19 is the displacement of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for ubiquitin-mediated degradation.[8][10]

Caption: Signaling pathway of Braco-19's anticancer activity.

Antiviral Activity

Braco-19 has also been shown to inhibit the replication of certain viruses by stabilizing G-quadruplex structures within the viral genome. In the context of HIV-1, Braco-19 targets a G-quadruplex-forming sequence in the Long Terminal Repeat (LTR) promoter and at the 3'-end of the viral RNA genome, thereby inhibiting reverse transcription and post-integration events.[4][5] It also demonstrates inhibitory effects on human adenovirus (HAdV) replication by binding to and stabilizing viral G-quadruplexes.[1]

In Vitro and In Vivo Efficacy

Braco-19 has demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines, as well as significant antitumor activity in preclinical xenograft models.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| UXF1138L | Uterine Carcinoma | 2.5 | [1][10] |

| U87 | Glioblastoma | 1.45 | [2][11] |

| U251 | Glioblastoma | 1.55 | [2][11] |

| SHG44 | Glioma | 2.5 | [2][11] |

| C6 | Glioma | 27.8 | [2][11] |

| 16HBE14o- | Bronchial Epithelial | 3.5 - 13.5 | [6][7] |

| Calu-3 | Bronchial Epithelial | 3.5 - 13.5 | [6][7] |

| Human Alveolar Epithelial | Primary Cells | 3.5 - 13.5 | [6][7] |

Telomerase Inhibition

| Parameter | Value | Reference |

| IC₅₀ | 115 nM |

In Vivo Antitumor Activity

In a xenograft model using the UXF1138L human uterine carcinoma cell line, chronic intraperitoneal administration of Braco-19 (2 mg/kg/day) resulted in a 96% inhibition of tumor growth compared to controls, with some instances of partial tumor regression.[8][10] This antitumor effect was associated with a loss of nuclear hTERT expression and an increase in atypical mitoses in the tumor tissue, indicative of telomere dysfunction.[8][10]

Experimental Protocols

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of Braco-19 on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell lysates.

-

Lysate Preparation: Prepare cell extracts from control and Braco-19-treated cells using a suitable lysis buffer.

-

Telomerase Extension: Incubate the cell lysates with a biotinylated TS primer, dNTPs, and an internal standard (ITAS) to allow for telomeric repeat extension by telomerase.

-

PCR Amplification: Amplify the extended products using forward and reverse primers in a PCR reaction.

-

Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them using a chemiluminescent or fluorescent detection method.

-

Quantification: Quantify the intensity of the telomerase ladder relative to the internal standard to determine telomerase activity.

Immunofluorescence Staining for Protein Localization

This method is used to visualize the subcellular localization of proteins like hTERT, TRF2, and POT1.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Braco-19 for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against the target proteins (e.g., anti-hTERT, anti-TRF2, anti-POT1).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the protein localization using a confocal microscope.

Limitations and Future Directions

The primary biopharmaceutical limitation of Braco-19 is its very poor permeability, which restricts its oral bioavailability and systemic delivery.[6][7] This has been a major obstacle to its clinical translation.[7] Future research should focus on the development of novel drug delivery systems, such as nanoparticle formulations, to improve the permeability and pharmacokinetic profile of Braco-19. Additionally, the design of new G-quadruplex ligands with improved pharmacological properties, including enhanced membrane permeability and selectivity, remains a critical area of investigation. Despite these challenges, Braco-19 continues to be a valuable tool for studying the biology of G-quadruplexes and telomerase and serves as a reference compound for the development of next-generation G-quadruplex-targeted therapies.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-HIV-1 activity of the G-quadruplex ligand BRACO-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biopharmaceutical characterization of the telomerase inhibitor BRACO19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The Role of Braco-19 in Inducing Telomere Uncapping and T-loop Disassembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanisms by which Braco-19, a potent G-quadruplex ligand, induces telomere uncapping and T-loop disassembly, leading to anti-cancer effects. Braco-19 stabilizes G-quadruplex structures at the 3' overhang of telomeres, which interferes with the binding of key shelterin proteins and displaces telomerase.[1] This cascade of events triggers a robust DNA damage response specifically at the telomeres, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[2] This guide summarizes the key quantitative data, details the experimental protocols to study these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action of Braco-19 at Telomeres

Braco-19 exerts its effects by targeting the unique G-rich sequences at the ends of chromosomes, known as telomeres. The proposed mechanism involves the following key steps:

-

G-Quadruplex Stabilization: The single-stranded 3' overhang of telomeric DNA can fold into a four-stranded structure known as a G-quadruplex. Braco-19 preferentially binds to and stabilizes this conformation.[3][4]

-

Telomerase Displacement: The stabilization of the G-quadruplex structure physically obstructs the binding of telomerase, the enzyme responsible for elongating telomeres in most cancer cells.[5][6] This leads to a progressive shortening of telomeres in proliferating cancer cells.[2][7] Studies have shown that Braco-19 treatment leads to the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for degradation.[6][8]

-

Telomere Uncapping and T-loop Disassembly: The G-quadruplex stabilization by Braco-19 also disrupts the protective "cap" of the telomere, which is maintained by the shelterin protein complex. Specifically, Braco-19 induces the delocalization of the shelterin proteins TRF2 and POT1 from the telomeres.[1] The loss of these critical proteins leads to the disassembly of the T-loop, a lariat-like structure that protects the chromosome end, thereby exposing the telomere as a DNA double-strand break.[2]

-

Induction of DNA Damage Response: The uncapped telomere is recognized by the cell's DNA damage machinery, leading to the formation of so-called Telomere Dysfunction-Induced Foci (TIFs).[2][9] This is characterized by the recruitment of DNA damage response proteins such as γ-H2AX and 53BP1 to the telomeres.[5][10]

-

Cellular Senescence and Apoptosis: The persistent DNA damage signal at the telomeres ultimately triggers cellular senescence or apoptosis, leading to the selective death of cancer cells.[5][2]

Quantitative Data on the Effects of Braco-19

The following tables summarize the key quantitative findings from studies investigating the impact of Braco-19 on cancer cells.

Table 1: Cytotoxicity of Braco-19 in Glioma Cell Lines

| Cell Line | Type | IC50 (µM) | Reference |

| U87 | Human Glioblastoma | 1.45 | |

| U251 | Human Glioblastoma | 1.55 | |

| SHG-44 | Human Glioma | 2.5 | |

| C6 | Rat Glioma | 27.8 | |

| UXF1138L | Human Uterine Carcinoma | 2.5 | [11] |

Table 2: Effects of Braco-19 on Telomere Biology

| Parameter | Cell Line | Treatment | Result | Reference |

| Telomerase Activity | U87, U251 | 5 µM Braco-19 for 72h | Almost complete inhibition | |

| Telomere Length | UXF1138L | 1 µM Braco-19 for 15 days | Shortening of ~0.4 kb | [2] |

| TIFs-positive Cells | U87 | 2 µM Braco-19 for 72h | ~65% of cells | |

| Average TIFs per Nucleus | U87 | 2 µM Braco-19 for 72h | ~7 TIFs | |

| TRF2/TRF1 Co-localization | U87 | 2 µM Braco-19 for 72h | Markedly reduced | |

| POT1/TRF1 Co-localization | U87 | 2 µM Braco-19 for 72h | Markedly reduced | |

| Telomeric G-overhang Length | U87 | 2 µM Braco-19 for 72h | Significantly reduced |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Braco-19 Induced Telomere Dysfunction

Caption: Signaling pathway of Braco-19 leading to telomere dysfunction.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: Experimental workflow for analyzing protein binding to telomeres via ChIP.

Experimental Workflow for Telomere Dysfunction-Induced Foci (TIFs) Assay

Caption: Experimental workflow for the detection of TIFs by immunofluorescence.

Detailed Experimental Protocols

Telomere Repeat Amplification Protocol (TRAP) Assay

This assay measures the activity of telomerase in cell extracts.

Materials:

-

CHAPS lysis buffer

-

TRAP reaction buffer

-

TS primer

-

ACX primer

-

Control template

-

dNTPs

-

Taq polymerase

-

SYBR Green or similar fluorescent dye

-

Real-time PCR instrument

Protocol:

-

Cell Lysate Preparation:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Telomerase Extension Reaction:

-

In a PCR tube, combine the cell extract (containing telomerase), TRAP reaction buffer, and the TS primer.

-

Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

Add the ACX primer, dNTPs, and Taq polymerase to the reaction mixture.

-

Perform PCR with an initial denaturation step at 95°C for 2-3 minutes, followed by 30-40 cycles of denaturation at 95°C, annealing at 50-60°C, and extension at 72°C.

-

A final extension step at 72°C for 5-10 minutes is recommended.

-

-

Detection:

-

Analyze the PCR products on a non-denaturing polyacrylamide gel stained with a DNA dye (e.g., SYBR Green). A characteristic ladder of 6 bp increments indicates telomerase activity.

-

Alternatively, for a quantitative analysis, perform the PCR in a real-time PCR instrument using a DNA-binding dye like SYBR Green.

-

Chromatin Immunoprecipitation (ChIP) for Telomeric Proteins

This protocol is used to determine the association of specific proteins (e.g., TRF2, POT1) with telomeric DNA.

Materials:

-

Glycine

-

Lysis buffers

-

Antibodies specific to the protein of interest (e.g., anti-TRF2, anti-POT1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for telomeric repeats for qPCR

Protocol:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes:

-

Wash the beads multiple times with different wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with Proteinase K to digest the proteins.

-

-

DNA Purification:

-

Purify the DNA using a standard DNA purification kit.

-

-

Analysis:

-

Quantify the amount of telomeric DNA in the immunoprecipitated sample by quantitative PCR (qPCR) using primers specific for the telomeric repeat sequence.

-

Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)

This method is used to visualize the co-localization of DNA damage response proteins with telomeres.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (for fixation)

-

Triton X-100 (for permeabilization)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibodies (e.g., rabbit anti-γ-H2AX, mouse anti-TRF1)

-

Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on coverslips and treat with Braco-19 for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

-

Blocking:

-

Incubate the cells in a blocking solution to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the cells with a mixture of primary antibodies against a DNA damage marker (e.g., γ-H2AX) and a telomere protein (e.g., TRF1).

-

Wash the cells and then incubate with a mixture of corresponding fluorescently labeled secondary antibodies.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize the cells using a confocal microscope. TIFs are identified as foci where the fluorescent signals from the DNA damage marker and the telomere protein co-localize.

-

Conclusion

Braco-19 represents a promising class of anti-cancer agents that exploit the unique structural features of telomeres. By stabilizing G-quadruplex DNA, it initiates a cascade of events that leads to telomere uncapping, T-loop disassembly, and the induction of a potent DNA damage response, ultimately resulting in the selective elimination of cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of Braco-19 and to explore the therapeutic potential of other G-quadruplex-stabilizing compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualization of Telomere Integrity and Function In Vitro and In Vivo Using Immunofluorescence Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Telomere Dysfunction Induced Foci (TIF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. medchemexpress.com [medchemexpress.com]

Early Studies on BRACO-19 Antitumor Activity in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical studies investigating the antitumor activity of BRACO-19, a G-quadruplex interactive molecule, in xenograft models. The document focuses on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action, presenting the information in a clear and structured format to support further research and development in oncology.

Quantitative Antitumor Efficacy of BRACO-19

Early in vivo studies demonstrated the significant single-agent efficacy of BRACO-19 in a human tumor xenograft model. The quantitative data from these pivotal experiments are summarized below, highlighting the compound's potent tumor growth inhibition capabilities.

Table 1: Summary of BRACO-19 Antitumor Activity in UXF1138L Xenograft Model

| Parameter | Value | Reference |

| Cell Line | UXF1138L (Human Uterus Carcinoma) | [1][2][3] |

| Animal Model | Nude Mice | [1] |

| Tumor Type | Subcutaneous Xenograft | [1][2][3] |

| Initial Tumor Volume | 68 mm³ (early-stage) | [1][2][3] |

| Treatment Regimen | 2 mg/kg/day, intraperitoneal (i.p.) | [1][2][3] |

| Tumor Growth Inhibition | 96% | [1][2][3] |

| Statistical Significance | P < 0.018 | [1][2][3] |

| Observed Effects | Partial tumor regressions | [1][2][3] |

Experimental Protocols

The following sections detail the methodologies employed in the early xenograft studies of BRACO-19, providing a reproducible framework for similar preclinical investigations.

Cell Line and Culture

The human uterus carcinoma cell line, UXF1138L, was selected for these studies due to its characteristic short telomeres (average 2.7 kb), making it a suitable model for investigating telomere-targeting agents.[1][2]

Animal Model and Xenograft Establishment

-

Animal: Female nude mice were used for the in vivo experiments.

-

Xenograft Initiation: UXF1138L cells were initially injected subcutaneously into nude mice.[1]

-

Tumor Propagation: The resulting tumors were then propagated as fragments to establish the UXF1138LX xenograft model for the efficacy studies.[1]

Drug Administration and Dosing

BRACO-19 was administered intraperitoneally (i.p.) at a dose of 2 mg/kg per day.[1][2][3] This chronic administration was found to be effective in inhibiting the growth of early-stage xenografts.[1] In contrast, oral treatment was reported to be inactive.[1][3]

Efficacy Assessment

Tumor growth was monitored by two-dimensional caliper measurements. The antitumor activity was quantified as the percentage of tumor growth inhibition compared to control groups.[1]

Pharmacodynamic Analysis

To elucidate the in vivo mechanism of action, tumor tissues from the xenograft models were collected and analyzed.[1] Immunostaining was performed to assess the expression levels of the catalytic human telomerase reverse transcriptase (hTERT) subunit of telomerase.[1][2][3] Additionally, the occurrence of atypical mitoses and anaphase bridges, indicative of telomeric dysfunction, was evaluated.[1][2]

Molecular Mechanism of Action and Signaling Pathways

BRACO-19 exerts its antitumor effects by targeting telomeres and interfering with telomerase function. The proposed mechanism involves the stabilization of G-quadruplex structures at the 3' overhang of telomeric DNA.[2][4] This stabilization inhibits the catalytic activity of telomerase and disrupts the protective capping of telomeres.[2][4]

The downstream consequences of BRACO-19's interaction with telomeres include a reduction in nuclear hTERT expression, an increase in telomere dysfunction, and ultimately, the induction of cellular senescence and inhibition of tumor growth.[1][2][3]

Proposed Signaling Pathway of BRACO-19

Caption: Proposed mechanism of BRACO-19's antitumor activity.

Experimental Workflow for Xenograft Studies

Caption: Experimental workflow for BRACO-19 xenograft studies.

Conclusion

The early preclinical xenograft studies of BRACO-19 provided compelling evidence of its potent antitumor activity. The significant tumor growth inhibition observed in the UXF1138L xenograft model, coupled with the elucidation of its telomere-targeting mechanism of action, established BRACO-19 as a promising candidate for further oncological drug development. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists working on the next generation of G-quadruplex interactive molecules for cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Braco-19: A G-Quadruplex Stabilizer Targeting Human Adenovirus Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Adenoviruses (HAdVs) are significant pathogens, particularly in immunocompromised individuals, and there is a continuous need for novel antiviral strategies. A promising approach involves targeting non-canonical DNA secondary structures known as G-quadruplexes (GQs), which can form in guanine-rich regions of viral genomes and regulate viral replication. This technical guide details the potential of Braco-19, a potent G-quadruplex ligand, as an antiviral agent against HAdV. By stabilizing GQ structures within the HAdV genome, Braco-19 effectively inhibits viral multiplication. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, quantitative data, and visualizations to support further research and development in this area.

Introduction

Human Adenoviruses (HAdVs) are non-enveloped DNA viruses that can cause a range of illnesses, from mild respiratory infections to more severe conditions, especially in pediatric and immunocompromised populations.[1] The lack of approved specific antiviral therapies for HAdV infections necessitates the exploration of novel therapeutic targets.

Recent research has highlighted the presence and regulatory role of G-quadruplexes (GQs) in viral genomes.[2][3] These four-stranded DNA structures, formed from guanine-rich sequences, can act as cis-regulatory elements. The HAdV genome has been found to contain conserved GQ-forming sequences within essential viral genes, making them an attractive target for antiviral intervention.[2]

Braco-19 is a well-characterized G-quadruplex-stabilizing ligand that has demonstrated antitumor and antiviral activities against various viruses, including HIV and Herpes Simplex Virus.[3][4] This guide focuses on its specific application as a potential antiviral against HAdV, based on findings that it can bind to and stabilize HAdV GQs, thereby inhibiting viral replication.[2][5]

Mechanism of Action: G-Quadruplex Stabilization

The proposed mechanism of action for Braco-19 against HAdV centers on its ability to bind to and stabilize G-quadruplex structures within the viral genome. This stabilization is thought to create a physical roadblock for the viral replication machinery, thereby inhibiting the proliferation of the virus.

Identification of G-Quadruplexes in the Human Adenovirus Genome

Bioinformatic analysis of the Human Adenovirus genome has identified fifteen putative G-quadruplex (pGQ) sequences that are conserved across different HAdV species. These pGQs are located within essential viral genes, including the E1B, E2B, and L3 genes, which are critical for both the early and late stages of the viral life cycle.[2] The strategic location of these GQs suggests their involvement in the regulation of viral gene expression and replication.

Braco-19 Interaction and Stabilization of HAdV G-Quadruplexes

Braco-19, a trisubstituted acridine (B1665455) derivative, is known to be a potent G-quadruplex binding ligand.[5] Studies have shown that Braco-19 specifically interacts with the identified HAdV G-quadruplexes, leading to an increase in their thermal stability.[2] This enhanced stability is believed to be the primary driver of its antiviral effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating the antiviral activity of Braco-19 against HAdV.

Caption: Proposed mechanism of Braco-19 antiviral activity against HAdV.

Caption: General experimental workflow for evaluating Braco-19's anti-HAdV activity.

Quantitative Data

The following tables summarize the available quantitative data for Braco-19's activity. It is important to note that specific IC50 and CC50 values for the antiviral activity of Braco-19 against HAdV have not been definitively published in the primary literature reviewed. The data presented here are derived from studies on cancer cell lines and qualitative descriptions of antiviral effects.

Table 1: Cytotoxicity of Braco-19 in Human Cell Lines

| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |

| UXF1138L | Proliferation Assay | 5 days | 2.5 | [5] |

| A549 | SRB Assay | 96 hours | 2.4 | [5] |

Table 2: Antiviral Activity of Braco-19 against Human Adenovirus

| Virus Strain | Cell Line | Assay Type | Braco-19 Conc. (µM) | Observed Effect | Reference |

| HAdV (eGFP-expressing) | HEK 293 | eGFP Expression | 0 - 40 | Dose-dependent decrease in virus growth | [5] |

| HAdV | Human cells | Multiplication Assay | Not specified | Blocked HAdV multiplication | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral potential of Braco-19 against HAdV.

Cell Culture and Virus

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for the propagation and titration of Human Adenovirus. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified incubator.

-

Virus: A recombinant Human Adenovirus type 5 expressing enhanced Green Fluorescent Protein (HAdV-eGFP) is recommended for ease of quantifying viral replication.

Antiviral Activity Assay (eGFP-based)

This protocol is adapted from the general methodology for assessing inhibitors of eGFP-expressing viruses.

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

-

Infection: On the following day, infect the cells with HAdV-eGFP at a multiplicity of infection (MOI) that results in a detectable but not overwhelming GFP signal after 24-48 hours.

-

Compound Treatment: Immediately after infection, add fresh culture medium containing serial dilutions of Braco-19 (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control antiviral if available.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C.

-

Quantification of eGFP Expression:

-

Fluorescence Microscopy: Visually inspect the plates under a fluorescence microscope to observe the reduction in GFP-positive cells.

-